molecular formula C13H15N B12521425 2-(But-3-en-1-yl)-1-methyl-1H-indole CAS No. 683800-14-8

2-(But-3-en-1-yl)-1-methyl-1H-indole

Cat. No.: B12521425
CAS No.: 683800-14-8
M. Wt: 185.26 g/mol
InChI Key: ULNMHPZKFLQUTO-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)-1-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a but-3-en-1-yl group attached to the second position of the indole ring and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)-1-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylindole with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(But-3-en-1-yl)-1-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the but-3-en-1-yl group, making it less versatile in certain chemical reactions.

    2-Butyl-1-methyl-1H-indole: Similar structure but with a butyl group instead of a but-3-en-1-yl group.

Uniqueness

2-(But-3-en-1-yl)-1-methyl-1H-indole is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

683800-14-8

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-but-3-enyl-1-methylindole

InChI

InChI=1S/C13H15N/c1-3-4-8-12-10-11-7-5-6-9-13(11)14(12)2/h3,5-7,9-10H,1,4,8H2,2H3

InChI Key

ULNMHPZKFLQUTO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1CCC=C

Origin of Product

United States

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